

c-Met-IN-15: A Technical Guide to Target Binding Affinity

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Compound of Interest

Compound Name: c-Met-IN-15

Cat. No.: B10805565

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Introduction

c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a well-validated target in oncology.[1][2][3][4] Its dysregulation through amplification, mutation, or overexpression is implicated in the progression of numerous cancers, driving tumor growth, invasion, and metastasis.[3][4] As such, the development of small molecule inhibitors targeting the c-Met kinase domain is an area of intense research. This document provides a technical overview of **c-Met-IN-15**, a known inhibitor of c-Met kinase activity.

Target Binding Affinity of c-Met-IN-15

Quantitative data on the direct binding affinity (e.g., K_d) or a precise half-maximal inhibitory concentration (IC₅₀) for **c-Met-IN-15** is not readily available in the public domain. However, existing information indicates its activity against the c-Met kinase.

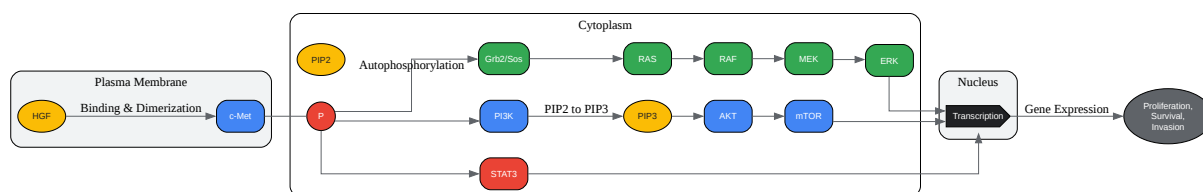
Biochemical Assay Data

The available data for **c-Met-IN-15**, also identified as compound S3, demonstrates its inhibitory effect on c-Met kinase activity.[5]

Compound	Target	Assay Type	Concentration (μM)	% Inhibition	IC50 (nM)
c-Met-IN-15 (compound S3)	c-Met	Biochemical Kinase Assay	10	21.1	Not Reported

c-Met Signaling Pathway

The c-Met signaling pathway is a complex network that, upon activation by its ligand HGF, triggers a cascade of intracellular events. These events regulate critical cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of this pathway is a key driver in many cancers.



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Caption: Simplified c-Met Signaling Pathway

Experimental Protocols

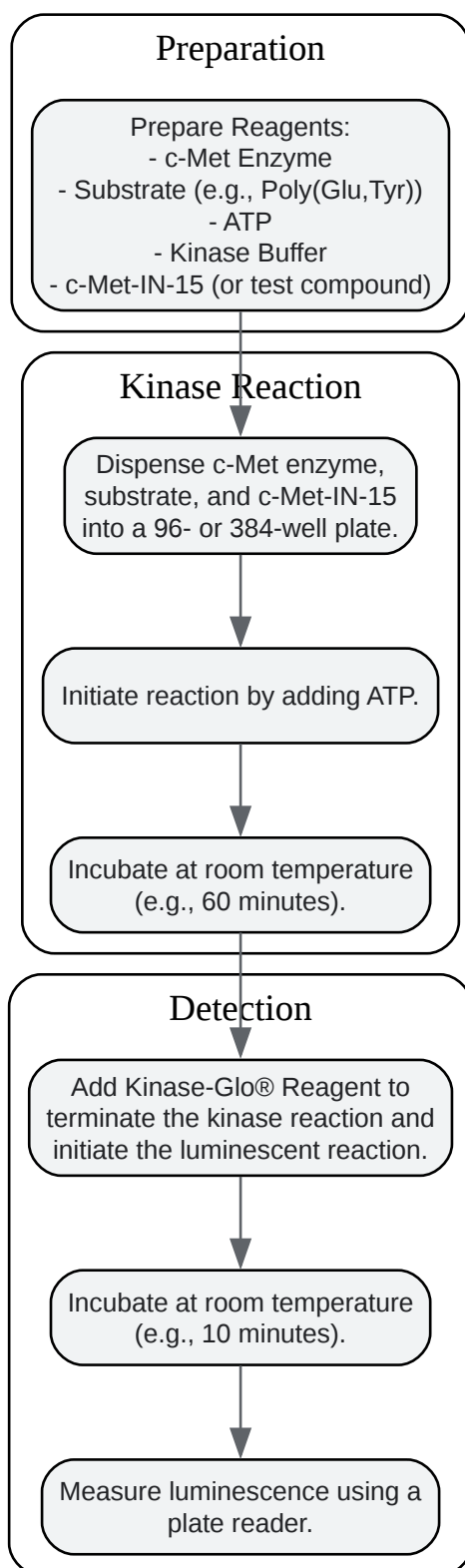
While the specific protocol used to generate the 21.1% inhibition data for **c-Met-IN-15** is not detailed in the available literature, this section outlines standard methodologies for key experiments used to characterize c-Met inhibitors.

Biochemical Kinase Activity Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of the c-Met enzyme. Common methods include luminescence-based ATP detection assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Experimental Workflow:



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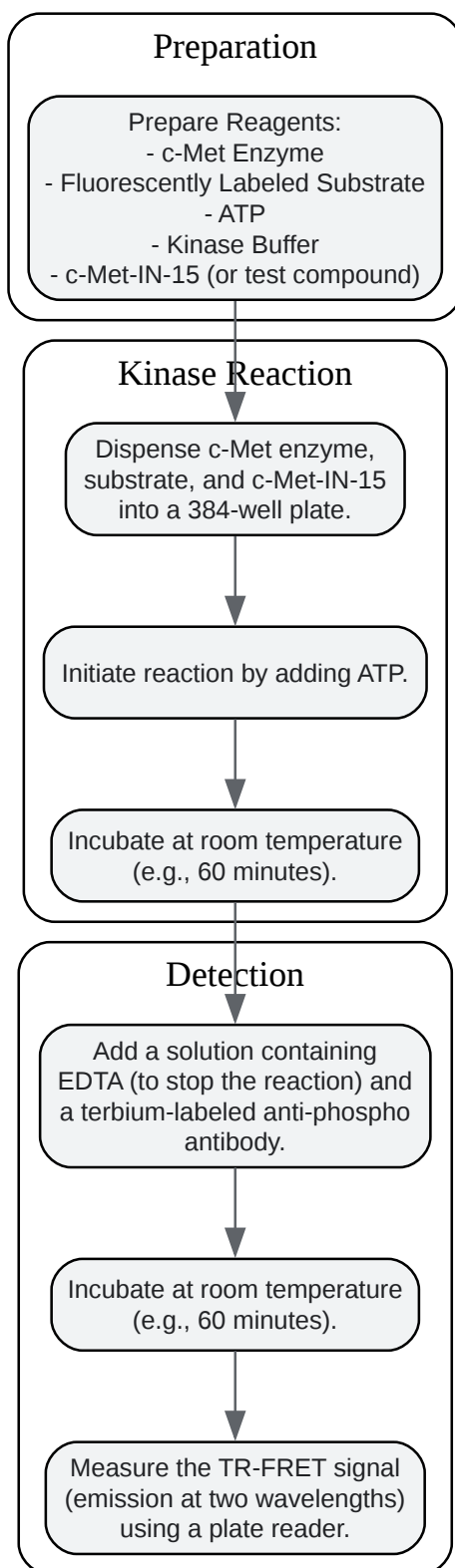
Caption: Kinase-Glo® Assay Workflow

Detailed Protocol:

- **Reagent Preparation:** Prepare solutions of recombinant c-Met enzyme, a suitable substrate (e.g., poly(Glu,Tyr)), ATP, and the test compound (**c-Met-IN-15**) in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
- **Reaction Setup:** In a white, opaque 96- or 384-well plate, add the c-Met enzyme, substrate, and varying concentrations of **c-Met-IN-15**.
- **Initiation:** Start the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the K_m for the enzyme.
- **Incubation:** Incubate the reaction plate at room temperature for a set period (e.g., 60 minutes) to allow for ATP consumption.
- **Detection:** Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
- **Measurement:** After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader. The signal is inversely proportional to c-Met kinase activity.

TR-FRET assays measure the phosphorylation of a substrate by a kinase. This technology uses a terbium- or europium-labeled antibody (donor) that recognizes a phosphorylated residue on a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer.

Experimental Workflow:



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Caption: TR-FRET Kinase Assay Workflow

Detailed Protocol:

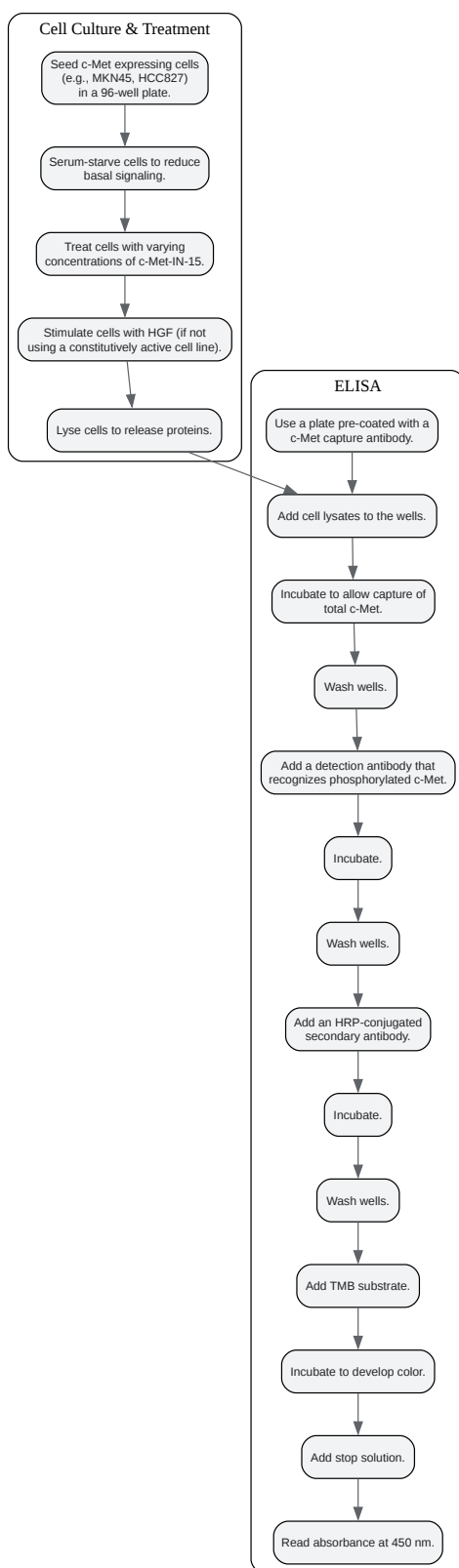
- **Reagent Preparation:** Prepare solutions of recombinant c-Met enzyme, a fluorescein-labeled substrate peptide, ATP, and the test compound in a kinase assay buffer.
- **Reaction Setup:** In a low-volume 384-well plate, add the c-Met enzyme, substrate, and varying concentrations of **c-Met-IN-15**.
- **Initiation:** Start the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Add a detection solution containing EDTA to stop the kinase reaction and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
- **Measurement:** After a final incubation period (e.g., 60 minutes), measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring emission from both the donor and the fluorescein acceptor. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.

Cellular Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. These assays typically measure the inhibition of c-Met autophosphorylation within intact cells.

This assay quantifies the level of phosphorylated c-Met in cell lysates using a sandwich ELISA format.

Experimental Workflow:



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Caption: Phospho-c-Met ELISA Workflow

Detailed Protocol:

- **Cell Culture and Treatment:** Seed a c-Met-dependent cancer cell line (e.g., MKN45, which has MET amplification and constitutive phosphorylation) into a 96-well plate.[6] After adherence, serum-starve the cells and then treat with a dilution series of **c-Met-IN-15** for a specified time (e.g., 1-2 hours).
- **Cell Lysis:** Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
- **ELISA:**
 - Add the cell lysates to a microplate pre-coated with a capture antibody specific for total c-Met.
 - Incubate to allow the capture of c-Met protein.
 - Wash the plate to remove unbound material.
 - Add a detection antibody that specifically recognizes the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235).
 - Incubate and wash.
 - Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Incubate and wash.
 - Add a TMB substrate and allow the color to develop.
 - Add a stop solution and measure the absorbance at 450 nm. The signal is proportional to the amount of phosphorylated c-Met.

Conclusion

c-Met-IN-15 is an identified inhibitor of c-Met kinase. While comprehensive quantitative binding affinity data remains to be publicly detailed, its activity has been noted. The experimental protocols described herein represent standard, robust methods for the biochemical and cellular

characterization of c-Met inhibitors like **c-Met-IN-15**. Further investigation is required to fully elucidate its potency, selectivity, and mechanism of action to determine its potential as a therapeutic agent.

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